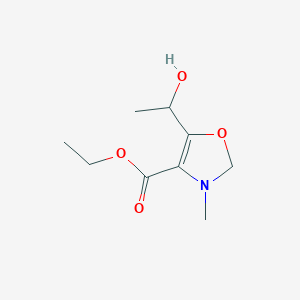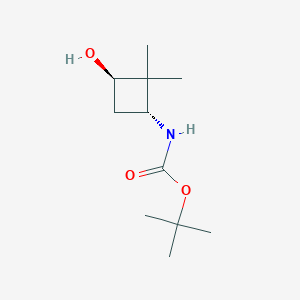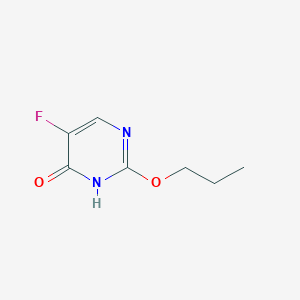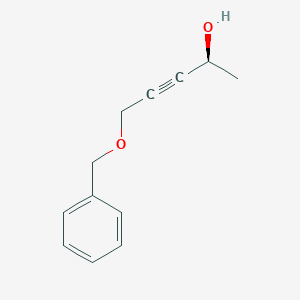
Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-methyl-2-oxobutanoate with hydroxylamine hydrochloride to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydrooxazole derivative.
Substitution: Formation of amides or thioesters.
科学的研究の応用
Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants
作用機序
The mechanism of action of Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxazole ring can also interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Ethyl 5-(1-hydroxyethyl)-3-methyl-2,3-dihydrooxazole-4-carboxylate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the oxazole ring.
This compound: Differing in the position of the hydroxyethyl group.
This compound: Featuring different ester groups .
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
特性
分子式 |
C9H15NO4 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
ethyl 5-(1-hydroxyethyl)-3-methyl-2H-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-4-13-9(12)7-8(6(2)11)14-5-10(7)3/h6,11H,4-5H2,1-3H3 |
InChIキー |
QBKGMKWIYGSXPX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OCN1C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-((2-methyl-5-nitrobenzyl)thio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11768099.png)
![N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768105.png)

![6,8-dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline](/img/structure/B11768115.png)
![(S)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768129.png)


![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11768145.png)



![8-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11768176.png)
